Benzoic acid, 3-(aminocarbonyl)-, ethyl ester
Description
Benzoic acid, 3-(aminocarbonyl)-, ethyl ester (IUPAC name: ethyl 3-carbamoylbenzoate) is an aromatic ester derivative featuring a carbamoyl group (-CONH₂) at the meta position of the benzene ring and an ethoxycarbonyl group (-COOEt) at the para position. The carbamoyl group distinguishes it from simpler esters, likely influencing its solubility, reactivity, and biological activity. Applications may span pharmaceuticals, agrochemicals, or flavor chemistry, though specific data require extrapolation from related compounds.
Properties
CAS No. |
78950-33-1 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 3-carbamoylbenzoate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H2,11,12) |
InChI Key |
RWVSOIZWYBOQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-carbamoylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-carbamoylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amidation of ethyl 3-nitrobenzoate followed by reduction of the nitro group to the carbamoyl group. This process requires the use of reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-carbamoylbenzoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-carbamoylbenzoic acid and ethanol.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common reducing agents.
Substitution: Nitration uses a mixture of concentrated nitric acid and sulfuric acid, sulfonation uses concentrated sulfuric acid, and halogenation uses halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 3-carbamoylbenzoic acid and ethanol.
Reduction: Ethyl 3-aminobenzoate.
Substitution: Depending on the substituent introduced, products like ethyl 3-nitrobenzoate, ethyl 3-sulfonylbenzoate, or ethyl 3-halobenzoate can be formed.
Scientific Research Applications
Ethyl 3-carbamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoylbenzoate and its derivatives depends on the specific biological target or chemical reaction involved. In general, the compound can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares key properties of ethyl 3-(aminocarbonyl)benzoate with structurally related esters:
*Note: Data for the target compound are inferred from analogs.
Functional Differences
- Bioactivity: Ethyl 3-hydroxybenzoate exhibits antimicrobial properties due to the phenolic -OH group , while ethyl 3-aminobenzoate’s -NH₂ group facilitates its use in drug intermediates .
- Flavor Contribution: Simple esters like ethyl benzoate contribute fruity notes to fermented beverages , but polar substituents (e.g., -CONH₂) likely reduce volatility, diminishing flavor impact.
- Stability : The carbamoyl group may confer hydrolytic stability compared to esters with labile substituents (e.g., -OAc), though this requires experimental validation.
Analytical Detection
- GC-MS : Ethyl benzoate derivatives are commonly identified via GC-MS in plant extracts and fermentation products . Polar substituents (e.g., -CONH₂) may necessitate derivatization (e.g., silylation) for volatility .
- HPLC : Ethyl 3-hydroxybenzoate is quantified using reverse-phase HPLC with UV detection , a method applicable to the target compound with column optimization.
Biological Activity
Benzoic acid, 3-(aminocarbonyl)-, ethyl ester, also known as ethyl 3-aminobenzoate, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- CAS Registry Number : 582-33-2
The compound features an amine group and an ester functional group, which contribute to its reactivity and biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoic acid derivatives. For instance, a study on 3-m-bromoacetylamino benzoic acid ethyl ester demonstrated strong cancericidal effects against various human cancer cell lines, including leukemia and lymphoma cells. The mechanism involved apoptosis mediated by caspase activation, particularly caspase-9, indicating that similar compounds may exhibit comparable mechanisms of action .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Benzoic acid derivatives have shown promise as DPP-4 inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). A recent review discussed various scaffolds for developing novel DPP-4 inhibitors, including benzoic acid esters. The structure-activity relationship (SAR) analysis indicated that modifications to the benzoic acid structure could enhance inhibitory activity against DPP-4 .
Toxicological Profile
The toxicity profile of benzoic acid esters has been examined in several studies. A case study on aryl alkyl carboxylic acids noted that these compounds undergo hydrolysis by carboxylesterases, resulting in the formation of simple acids and corresponding alcohols. This metabolic pathway is essential for understanding the toxicokinetics of benzoic acid derivatives .
Study on Anticancer Activity
A pivotal study investigated the effects of 3-m-bromoacetylamino benzoic acid ethyl ester on cancer cell lines. The findings included:
| Cell Line | IC50 (μg/mL) |
|---|---|
| Human Leukemia | <0.2 |
| Prostate Cancer | 0.8 |
| Colon Cancer | 0.88 |
| Kidney Cancer | 0.88 |
The study concluded that this compound induces apoptosis through a caspase-dependent pathway, emphasizing its potential as an anticancer agent .
DPP-4 Inhibition Analysis
In the context of T2DM treatment, research on benzoic acid derivatives revealed:
| Compound Type | Activity Level |
|---|---|
| Pyrazolopyrimidine | High |
| Benzoic Acid Esters | Moderate |
This analysis indicates that while benzoic acid esters are less potent than some other scaffolds, they still possess significant inhibitory activity against DPP-4 .
Toxicological Insights
Research into the toxicological aspects of benzoic acid derivatives highlighted:
| Endpoint | Observed Effect |
|---|---|
| Acute Toxicity | Low |
| Repeated-Dose Toxicity | Limited data available |
These findings suggest that while acute toxicity is low, more extensive studies are needed to fully understand the repeated-dose toxicity profiles of these compounds .
Q & A
Basic: What spectroscopic methods are recommended to confirm the identity of Benzoic acid, 3-(aminocarbonyl)-, ethyl ester?
Methodological Answer:
The compound’s identity can be confirmed using NMR (¹H and ¹³C) to verify the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and the 3-(aminocarbonyl) substituent (amide proton δ ~6–8 ppm). IR spectroscopy can validate the presence of ester carbonyl (C=O, ~1720–1740 cm⁻¹) and amide groups (N-H stretch ~3300 cm⁻¹). Cross-referencing with databases such as the NIST Chemistry WebBook (which provides spectral data for structurally similar esters) is critical . For crystallographic confirmation, SHELX -based programs can refine molecular geometry if single crystals are obtained .
Basic: What synthetic routes are feasible for synthesizing this compound?
Methodological Answer:
A plausible route involves esterification of 3-(aminocarbonyl)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Alternatively, Schotten-Baumann conditions (acyl chloride formation followed by reaction with ethanol) may improve yield. Evidence from analogous ethyl esters (e.g., ethyl 3-aminobenzoate) suggests that protecting the amide group during synthesis is essential to avoid side reactions . Purity can be monitored via TLC or HPLC using phenyl-based columns.
Advanced: How can researchers resolve contradictions in spectroscopic data arising from synthetic byproducts?
Methodological Answer:
Contradictions often stem from impurities or regioisomers. High-resolution mass spectrometry (HRMS) can distinguish molecular ions, while 2D NMR (COSY, HSQC) clarifies coupling patterns and substituent positions. For example, NOESY experiments can confirm spatial proximity of the ethyl ester and amide groups. If crystallinity is achieved, X-ray diffraction (using SHELXL for refinement) provides unambiguous structural proof .
Advanced: How should experimental design account for the compound’s stability in biological assays?
Methodological Answer:
Stability studies under varying pH, temperature, and solvent conditions are critical. HPLC-UV/Vis or LC-MS can track degradation products. For instance, hydrolysis of the ester group in aqueous media (e.g., PBS buffer) may require derivatization or storage at –20°C. Evidence from plant metabolite studies (e.g., benzoic acid ethyl ester in Clitoria ternatea) highlights its susceptibility to enzymatic degradation, necessitating protease inhibitors in cell-based assays .
Basic: What chromatographic techniques are optimal for purifying this compound?
Methodological Answer:
Flash chromatography with a silica gel stationary phase and ethyl acetate/hexane gradients is effective for bulk purification. For analytical purity, reverse-phase HPLC using C18 columns with acetonitrile/water (0.1% formic acid) achieves baseline separation. Evidence from NIST data on similar esters supports using GC-MS for volatile derivatives, though derivatization (e.g., silylation) may be needed .
Advanced: How can researchers validate the compound’s bioactivity (e.g., antioxidant or antifungal properties)?
Methodological Answer:
Standard assays include:
- DPPH/ABTS radical scavenging for antioxidant activity.
- Microdilution assays against fungal strains (e.g., Candida albicans), with MIC/MFC values calculated.
- ROS detection in cellular models using fluorescent probes (e.g., DCFH-DA).
Reference data from plant extracts (e.g., Clitoria ternatea) show that ethyl ester derivatives exhibit dose-dependent bioactivity, requiring rigorous negative controls (e.g., vehicle-only and ascorbic acid for antioxidants) .
Basic: What are the critical parameters for optimizing reaction yields in synthesis?
Methodological Answer:
Key factors include:
- Molar ratio of benzoic acid derivative to ethanol (typically 1:3–1:5).
- Catalyst selection : Sulfuric acid vs. p-toluenesulfonic acid for milder conditions.
- Reaction time/temperature : Reflux (70–80°C) for 6–12 hours.
Analogous syntheses (e.g., ethyl 3-aminobenzoate) emphasize the need for anhydrous conditions to prevent hydrolysis .
Advanced: How can computational methods aid in predicting the compound’s physicochemical properties?
Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity. Molecular docking (using AutoDock Vina) models interactions with biological targets (e.g., enzymes). Solubility parameters can be estimated via COSMO-RS , while Joback/McGowan methods approximate thermodynamic properties (e.g., logP) . Cross-validate predictions with experimental data from NIST or PubChem .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
While specific MSDS data are limited, structurally related esters (e.g., ethyl 3-hydroxybenzoate) recommend:
- PPE : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Waste disposal : Neutralize acidic/byproduct residues before disposal. Refer to EPA guidelines for ester-containing waste .
Advanced: How can researchers address discrepancies in bioactivity data across different studies?
Methodological Answer:
Discrepancies may arise from variations in assay protocols, solvent systems, or cell lines. Standardize:
- Positive controls : Use established agents (e.g., fluconazole for antifungal assays).
- Solvent consistency : DMSO concentration ≤1% to avoid cytotoxicity.
- Replicate design : Minimum n=3 with statistical validation (e.g., ANOVA). Cross-reference with metabolite profiling studies to contextualize bioactivity within complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
